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For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL 1038 is a synthetic peptide fragment of endothelin-1, specifically identified as
[Cys11,Cysl5]endothelin-1(11-21). It functions as a potent and selective antagonist of the
endothelin B (ETB) receptor. This technical guide provides a comprehensive overview of the
known chemical properties, structure, and biological activity of IRL 1038. The information is
intended for researchers, scientists, and professionals involved in drug development and
cardiovascular pharmacology.

Chemical Properties and Structure

IRL 1038 is a peptide-based molecule with a defined amino acid sequence and specific
modifications that are crucial for its biological activity. The fundamental physicochemical
properties are summarized in the table below.
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Property

Value

Source

Chemical Name

[Cys11,Cysl5]endothelin-1(11-
21)

[1]

CAS Number 144602-02-8 [2]
Molecular Formula C68H92N14015S2 [2]
Molecular Weight 1410 g/mol [2]

Amino Acid Sequence

Cys-Val-Tyr-Phe-Cys-His-Leu-
Asp-lle-lle-Trp

[2](3]

Structural Features

Disulfide bridge between
Cysll and Cysl15

[2]

Appearance Lyophilized powder [3]
- Soluble to 1 mg/ml in 20%
Solubility o [2]
acetonitrile
Desiccate at -20°C for long-
term storage (up to 12
Storage months). Lyophilized powder [2][3]

may be stored at 4°C for short-

term use.

Note: Detailed spectroscopic data such as 1H-NMR, 13C-NMR, IR, or high-resolution mass

spectrometry fragmentation analysis for IRL 1038 are not readily available in the public domain.

Furthermore, no crystallographic data has been published to date, which would provide the

definitive three-dimensional structure.

Biological Activity and Mechanism of Action

IRL 1038 is a selective antagonist of the endothelin B (ETB) receptor.[1] Its primary biological

effect is the inhibition of endothelin-induced, endothelium-dependent vascular relaxation.[1] In

isolated rat aorta, IRL 1038 has been shown to inhibit the relaxation caused by endothelins

without affecting the relaxation induced by other vasodilators like carbachol.[1] This selectivity
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indicates that its mechanism of action is specifically tied to the ETB receptor-mediated
signaling pathway in the vascular endothelium.

Pharmacological Data

Quantitative pharmacological data for IRL 1038, such as binding affinity (Ki) and functional
inhibitory concentrations (IC50), are not extensively reported in publicly available literature.
One study demonstrated that IRL 1038 at a concentration of 3 uM augmented the contractile
effects of endothelins in the presence of endothelium and inhibited endothelium-dependent
relaxation at concentrations ranging from 0.3 to 3 uM in isolated rat aorta.[1]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and purification of IRL 1038 are not publicly
available. However, as a peptide, its synthesis would follow standard solid-phase peptide
synthesis (SPPS) methodologies.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A general workflow for the synthesis of a peptide like IRL 1038 would involve:

Resin Selection and Swelling: A suitable resin, such as a Rink Amide resin for a C-terminal
amide, would be chosen and swelled in a solvent like N,N-dimethylformamide (DMF).

e Amino Acid Coupling: The C-terminal amino acid (Tryptophan in the case of IRL 1038,
synthesized in reverse order) is attached to the resin. Subsequent amino acids are then
added sequentially. Each coupling step involves the deprotection of the N-terminal protecting
group (commonly Fmoc) of the resin-bound amino acid, followed by the activation and
coupling of the next protected amino acid in the sequence.

o Deprotection: The Fmoc protecting group is typically removed using a solution of piperidine
in DMF.

» Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the
resin, and the side-chain protecting groups are removed using a cleavage cocktail, often
containing trifluoroacetic acid (TFA) and scavengers.
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« Purification: The crude peptide is then purified, typically by reverse-phase high-performance
liquid chromatography (RP-HPLC).

 Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

» Disulfide Bond Formation: A specific step to induce the formation of the intramolecular
disulfide bond between the two cysteine residues would be required post-synthesis and
purification.

Isolated Rat Aorta Assay for Endothelium-Dependent
Relaxation

The following is a generalized protocol based on standard pharmacological procedures to
assess the effect of IRL 1038 on vascular tone.

o Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully
excised and placed in a cold, oxygenated Krebs-Henseleit physiological salt solution.

¢ Aortic Ring Preparation: The aorta is cleaned of adhering connective and fatty tissue. Rings
of approximately 2-3 mm in width are cut. For some experiments, the endothelium may be
mechanically removed by gently rubbing the intimal surface.

» Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution
at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an
isometric force transducer to record changes in tension.

o Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a
resting tension.

o Contraction: The aortic rings are pre-contracted with an alpha-adrenergic agonist such as
norepinephrine or phenylephrine to induce a stable level of tone.

» Drug Application: Once a stable contraction is achieved, cumulative concentrations of an
endothelin peptide (e.g., endothelin-1 or endothelin-3) are added to induce endothelium-
dependent relaxation. To test the effect of IRL 1038, the aortic rings are pre-incubated with
the antagonist for a specified period before the addition of the endothelin peptide.
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o Data Analysis: The relaxation responses are measured as a percentage decrease from the
pre-contracted tone.

Signaling Pathway

IRL 1038 exerts its effect by blocking the ETB receptor signaling pathway in endothelial cells.
The activation of the ETB receptor by endothelin peptides typically leads to vasodilation. The
diagram below illustrates this pathway, which is inhibited by IRL 1038.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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